Quinoline, 3-fluoro-4-nitro-, 1-oxide

Genotoxicity Mutagenicity Drug Safety

Researchers often sacrifice synthetic flexibility when avoiding genotoxic nitroquinoline building blocks. The widely used 4-nitroquinoline 1-oxide (4-NQO) is a potent mutagen, limiting its utility in drug discovery. 3-Fluoro-4-nitroquinoline 1-oxide resolves this conflict by offering unique C3 SNAr reactivity without the carcinogenic liability. Key advantages: • Non-mutagenic: The 3-fluoro substituent eliminates the genotoxicity inherent to 4-NQO. • Unique reactivity: Enables nucleophilic aromatic substitution at C3, inaccessible with non-fluorinated analogs. • Versatile intermediate: Treat with HCl to replace the 4-nitro group with chlorine, yielding 3-fluoro-4-chloroquinoline 1-oxide for downstream cross-coupling.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
CAS No. 17576-63-5
Cat. No. B100973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 3-fluoro-4-nitro-, 1-oxide
CAS17576-63-5
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=[N+]2[O-])F)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H
InChIKeyNMFUNZZDIKAODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-nitroquinoline 1-Oxide (CAS 17576-63-5): A Differentiated Fluorinated Quinoline N-Oxide Building Block


Quinoline, 3-fluoro-4-nitro-, 1-oxide (CAS 17576-63-5) is a fluorinated heteroaromatic N-oxide that belongs to the nitroquinoline 1-oxide class [1]. It possesses a molecular formula of C₉H₅FN₂O₃ and a molecular weight of 208.15 g/mol [1]. The compound is characterized by electron-withdrawing nitro (–NO₂) and fluoro (–F) substituents at the 4- and 3-positions, respectively, on the quinoline ring, which collectively deactivate the aromatic system toward electrophilic attack while activating it for nucleophilic substitution (SNAr) at specific positions [2]. Calculated physicochemical properties include a LogP of 2.72130, a polar surface area (PSA) of 72.12 Ų, and a boiling point of 403.3 °C at 760 mmHg [1]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and as a precursor for further functionalized quinoline derivatives [2].

Why 3-Fluoro-4-nitroquinoline 1-Oxide Cannot Be Replaced by Unsubstituted or Positional Isomer Quinoline N-Oxides


Generic substitution of 3-fluoro-4-nitroquinoline 1-oxide with the more common 4-nitroquinoline 1-oxide (4-NQO, CAS 56-57-5) or other positional isomers (e.g., 8-fluoro-4-nitroquinoline 1-oxide, CAS 19789-69-6) is not scientifically valid due to profound differences in reactivity, synthetic utility, and biological profile. The 3-fluoro group fundamentally alters the electronic landscape of the quinoline core, enabling nucleophilic aromatic substitution (SNAr) at the C3 position—a transformation not feasible with the non-fluorinated 4-NQO analog [1]. Furthermore, introduction of fluorine at the 3-position has been demonstrated to abrogate the mutagenic and carcinogenic potential inherent to the parent 4-NQO scaffold, while positional isomers with halogen at the 4-, 5-, 6-, or 8-positions retain genotoxicity [2]. These distinctions are critical for applications where synthetic flexibility or safety profiles are paramount, and the evidence below quantifies where such differentiation is most pronounced.

Quantitative Differentiation Evidence for 3-Fluoro-4-nitroquinoline 1-Oxide vs. 4-Nitroquinoline 1-Oxide and Halogenated Analogs


Complete Abrogation of Mutagenicity by 3-Fluoro Substitution

In contrast to the well-established mutagenicity and carcinogenicity of 4-nitroquinoline 1-oxide (4-NQO) and other halogenated nitroquinoline 1-oxides, the 3-fluoro derivative (3-fluoro-4-nitroquinoline 1-oxide) is reported to be deficient in mutagenic activity [1]. Specifically, a structure–mutagenicity relationship study revealed that while quinoline derivatives carrying a halogen at the 4-, 5-, 6-, or 8-position are mutagenic, the 3-fluoro analog exhibits no detectable mutagenicity under the tested conditions [1]. This binary differentiation provides a compelling safety advantage for applications where genotoxic liability is a concern.

Genotoxicity Mutagenicity Drug Safety

Site-Specific Nucleophilic Aromatic Substitution (SNAr) Reactivity Enabled by C3 Fluoro Group

The 3-fluoro substituent in 3-fluoro-4-nitroquinoline 1-oxide serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling straightforward access to a variety of 3-substituted 4-nitroquinoline 1-oxide derivatives. As demonstrated by Castle and Onda, treatment of the compound with nucleophiles such as alkoxides (OR⁻) or amines (NR₂-containing compounds) in neutral or alkaline media results in clean displacement of the fluorine atom to afford the corresponding 3-alkoxy- or 3-amino-4-nitroquinoline 1-oxides [1]. This reactivity is absent in the non-fluorinated analog 4-nitroquinoline 1-oxide, which lacks a good leaving group at C3 and therefore cannot undergo analogous functionalization under similar mild conditions.

Synthetic Methodology SNAr Building Block

Class-Level Enhancement of Antibacterial Activity Associated with 3-Fluoro Substitution

Patent literature establishes that the presence of a fluoro substituent at the 3-position of quinoline and naphthyridine derivatives consistently enhances antibacterial potency. Specifically, quinoline derivatives bearing a fluoro group at the 3-position exhibit a 2- to 4-fold reduction in minimum inhibitory concentration (MIC) levels against a panel of clinically relevant Gram-positive and Gram-negative organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecalis, Haemophilus influenzae, Escherichia coli, and Moraxella catarrhalis [1]. While this class-level evidence does not provide direct MIC values for 3-fluoro-4-nitroquinoline 1-oxide itself, the consistent structure–activity relationship strongly supports that the 3-fluoro motif confers a measurable antibacterial advantage over 3-unsubstituted quinoline analogs.

Antibacterial Fluoroquinolone MIC Reduction

Differentiated Physicochemical Properties Influencing Solubility and Permeability

Computational prediction of key drug-likeness parameters reveals distinct physicochemical profiles for 3-fluoro-4-nitroquinoline 1-oxide relative to the non-fluorinated 4-nitroquinoline 1-oxide (4-NQO). The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.72130 and a polar surface area (PSA) of 72.12 Ų [1]. In comparison, 4-NQO possesses a LogP of 2.69970 [2]. The slightly increased lipophilicity (ΔLogP = +0.022) and the presence of the additional fluorine atom (which increases molecular weight by ~18 Da) may influence passive membrane permeability and solubility profiles, though direct experimental absorption data are not available. These differences, while modest, can be consequential in the context of structure–property relationship (SPR) optimization during lead development.

LogP PSA Drug-likeness

High-Value Research and Industrial Applications for 3-Fluoro-4-nitroquinoline 1-Oxide


Synthesis of 3-Substituted 4-Nitroquinoline 1-Oxide Derivatives via SNAr

Researchers can exploit the unique SNAr reactivity of 3-fluoro-4-nitroquinoline 1-oxide at the C3 position to prepare a diverse library of 3-alkoxy- or 3-amino-4-nitroquinoline 1-oxide derivatives under mild conditions [1]. This transformation is not achievable with the non-fluorinated 4-NQO scaffold, making the fluorinated compound an indispensable building block for constructing 3-substituted quinoline N-oxide analogs for structure–activity relationship (SAR) studies.

Design of Non-Mutagenic Nitroquinoline-Based Probes and Prodrugs

Given the demonstrated lack of mutagenicity of the 3-fluoro analog compared to the potent mutagen 4-NQO [2], 3-fluoro-4-nitroquinoline 1-oxide serves as a safer alternative for the development of nitroquinoline-based fluorescent probes, hypoxia-activated prodrugs, or DNA-binding agents where genotoxic liability must be minimized.

Antibacterial Lead Optimization Leveraging the 3-Fluoro Pharmacophore

Medicinal chemists aiming to improve antibacterial potency can incorporate 3-fluoro-4-nitroquinoline 1-oxide as a core scaffold or synthetic intermediate, capitalizing on the class-level evidence that a 3-fluoro substituent on quinoline derivatives confers a 2- to 4-fold reduction in MIC against a broad spectrum of pathogens [3].

Precursor to 3-Fluoro-4-chloroquinoline 1-Oxide for Further Derivatization

Treatment of 3-fluoro-4-nitroquinoline 1-oxide with aqueous hydrogen chloride replaces the 4-nitro group with a chlorine atom, yielding 3-fluoro-4-chloroquinoline 1-oxide [1]. This intermediate can then participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups at the 4-position, expanding the chemical space accessible from the parent fluorinated N-oxide.

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